An In-depth Technical Guide to the Physicochemical Properties of Sorboyl Chloride
An In-depth Technical Guide to the Physicochemical Properties of Sorboyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorboyl chloride, also known as (2E,4E)-2,4-hexadienoyl chloride, is a reactive acyl chloride derived from sorbic acid. Its bifunctional nature, featuring a reactive acid chloride group and a conjugated diene system, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of sorboyl chloride, including its synthesis, purification, and analytical characterization. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in a research and development setting.
Chemical Identity and Physical Properties
Sorboyl chloride is a colorless to yellow liquid with a pungent odor. It is crucial to handle this compound with appropriate safety precautions due to its reactivity, particularly with water.
Table 1: General and Physical Properties of Sorboyl Chloride
| Property | Value | Reference(s) |
| Chemical Name | (2E,4E)-2,4-Hexadienoyl chloride | |
| Synonyms | Sorboyl chloride, Sorbic acid chloride | |
| CAS Number | 2614-88-2 | |
| Molecular Formula | C₆H₇ClO | |
| Molecular Weight | 130.57 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 64-68 °C | [1] |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Soluble in many organic solvents. |
Synthesis and Purification
The most common method for the preparation of sorboyl chloride is the reaction of sorbic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used for this transformation.
Synthesis via Thionyl Chloride
This method involves the reaction of sorbic acid with an excess of thionyl chloride, often in an inert solvent or neat. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.
Experimental Protocol: Synthesis of Sorboyl Chloride from Sorbic Acid and Thionyl Chloride
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Materials:
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Sorbic acid
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Thionyl chloride (SOCl₂)
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Inert solvent (e.g., toluene, dichloromethane) (optional)
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Dean-Stark apparatus (optional, for solvent-based reactions)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂, add sorbic acid.
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If using a solvent, add the inert solvent to the flask.
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Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension of sorbic acid at room temperature with stirring.
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The reaction mixture is then heated to reflux until the evolution of gases ceases and all the solid sorbic acid has dissolved.
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After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
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The crude sorboyl chloride is then purified by fractional distillation under vacuum.[1]
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Purification
Purification of the crude sorboyl chloride is essential to remove unreacted starting materials and byproducts. Vacuum distillation is the most effective method.
Experimental Protocol: Purification of Sorboyl Chloride by Vacuum Distillation
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Apparatus:
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Distillation flask
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Fractionating column (e.g., Vigreux column)
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Condenser
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Receiving flask
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Vacuum pump and gauge
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Procedure:
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Assemble the distillation apparatus, ensuring all joints are properly sealed and lubricated.
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Transfer the crude sorboyl chloride to the distillation flask.
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Slowly and carefully apply vacuum to the system.
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Gradually heat the distillation flask using a heating mantle.
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Collect the fraction that distills at the expected boiling point of sorboyl chloride under the applied vacuum. The boiling point is reported to be 64-68 °C.[1]
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Store the purified sorboyl chloride under an inert atmosphere (e.g., nitrogen or argon) and at low temperature to prevent degradation.
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Reactivity and Stability
Sorboyl chloride is a reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including water, alcohols, amines, and carbanions, to form the corresponding carboxylic acids, esters, amides, and ketones, respectively.
The conjugated diene system in sorboyl chloride can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a route to complex cyclic structures.
Sorboyl chloride is sensitive to moisture and should be handled under anhydrous conditions. It is typically stored at low temperatures (-20 °C) to minimize decomposition over time.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of sorboyl chloride.
Infrared (IR) Spectroscopy
The IR spectrum of sorboyl chloride is expected to show characteristic absorption bands for the acyl chloride and the conjugated diene functionalities.
Table 2: Predicted Infrared Absorption Frequencies for Sorboyl Chloride
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | ~1780 - 1815 | Strong |
| C=C (Conjugated Diene) | ~1600 - 1650 | Medium to Strong |
| C-H (alkene) | ~3010 - 3100 | Medium |
| C-Cl | ~650 - 850 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of sorboyl chloride. The chemical shifts will be influenced by the electron-withdrawing acyl chloride group and the conjugated π-system.
Predicted ¹H NMR Spectral Data: The spectrum is expected to show signals in the vinylic region (δ 5.5-7.5 ppm) corresponding to the four protons of the diene system, and a signal for the methyl group protons (δ ~1.9 ppm). The coupling patterns will be complex due to cis-trans isomerism and coupling between the vinylic protons.
Predicted ¹³C NMR Spectral Data: The carbonyl carbon of the acyl chloride will appear significantly downfield (δ ~165-170 ppm). The four sp² carbons of the diene system will resonate in the region of δ 120-150 ppm, and the methyl carbon will appear upfield (δ ~18 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of sorboyl chloride. The molecular ion peak (M⁺) would be expected at m/z 130 and 132 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom and the loss of the carbonyl group (as CO).
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of the volatile sorboyl chloride.
Experimental Protocol: GC-MS Analysis of Sorboyl Chloride
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Injection: Split or splitless injection of a dilute solution of sorboyl chloride in a dry, inert solvent (e.g., dichloromethane, hexane).
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Oven Temperature Program: A temperature gradient program starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.
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MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of sorboyl chloride.
Conclusion
Sorboyl chloride is a versatile reagent with significant potential in synthetic organic chemistry. This guide has summarized the available information on its physicochemical properties and provided detailed experimental guidance for its synthesis, purification, and analysis. While some physical constants and detailed spectral assignments are not yet fully documented in readily accessible literature, the provided protocols and expected data serve as a valuable resource for researchers working with this compound. Further studies to fully characterize sorboyl chloride would be a valuable contribution to the chemical sciences.
Caption: General reaction for the synthesis of sorbic acid esters.
